molecular formula C24H21N3O2 B11154073 N-[2-(4-methoxyphenyl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B11154073
M. Wt: 383.4 g/mol
InChI Key: RNWCUHVZNBCTMF-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a methoxyphenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde containing a pyridine ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with an appropriate nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Methoxyphenyl halides, nucleophiles such as amines or thiols, and solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N-[2-(4-methoxyphenyl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide has shown promise in several therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer cell proliferation, potentially leading to anticancer effects. For instance, it has been reported to modulate pathways related to apoptosis in cancer cells .
  • Antimicrobial and Antiviral Properties : Research has suggested that the compound exhibits antimicrobial and antiviral activities, making it a candidate for developing new treatments against infections .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, facilitating the synthesis of metal complexes that can exhibit enhanced biological activities. These complexes can be utilized in drug development and catalysis .

Material Science

Due to its unique chemical properties, this compound is explored in the development of new materials such as polymers and dyes. Its ability to interact with various substrates makes it valuable for creating functional materials .

Case Study 1: Anticancer Mechanism

A study investigated the anticancer properties of this compound against various cancer cell lines. Results demonstrated significant inhibition of cell growth and induction of apoptosis through the modulation of key signaling pathways involved in cell survival .

Case Study 2: Anti-inflammatory Activity

Another case study focused on the anti-inflammatory mechanism of this compound using lipopolysaccharide-stimulated macrophages. The findings revealed that it effectively inhibited the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler compound with a similar quinoline core but lacking the additional functional groups.

    Pyridine: A basic heterocyclic compound with a pyridine ring.

    Methoxyphenyl derivatives: Compounds containing a methoxyphenyl group but lacking the quinoline and pyridine rings.

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the quinoline core, pyridine ring, and methoxyphenyl group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including anticancer, anti-inflammatory, and antibacterial properties, supported by data tables and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

N 2 4 methoxyphenyl ethyl 2 pyridin 2 yl quinoline 4 carboxamide\text{N 2 4 methoxyphenyl ethyl 2 pyridin 2 yl quinoline 4 carboxamide}

This structure consists of a quinoline core, which is known for its pharmacological potential, and various substituents that enhance its biological activity.

Anticancer Activity

Research has indicated that compounds with quinoline structures often exhibit potent anticancer properties. The specific compound has been assessed against several cancer cell lines, demonstrating significant inhibitory effects.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-70.30
HCT1160.25
NCI-H4600.35

In a study conducted by Li et al., the compound showed an IC50 value of 0.30 µM against MCF-7 cells, indicating strong antiproliferative effects. Further investigations revealed that the compound inhibits specific kinases involved in cancer progression, such as Aurora-A kinase, which is crucial in cell cycle regulation and mitosis .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. In vitro studies demonstrated that the compound effectively reduces pro-inflammatory cytokine levels.

Table 2: Anti-inflammatory Activity Data

CytokineInhibition (%)Reference
TNF-α70
IL-665

Inhibition of TNF-α and IL-6 indicates the potential for this compound to be developed into a therapeutic agent for conditions characterized by chronic inflammation.

Antibacterial Activity

The antibacterial efficacy of the compound has been evaluated against various bacterial strains. The results suggest that it possesses notable antibacterial properties.

Table 3: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli15
S. aureus10

These findings indicate that this compound could serve as a lead compound for developing new antibacterial agents.

Case Study 1: Anticancer Evaluation

In a preclinical study, this compound was administered to mice bearing xenograft tumors derived from MCF-7 cells. The treatment resulted in a significant reduction in tumor size compared to controls, highlighting its potential as an effective anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory mechanism of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed that it inhibited the NF-kB signaling pathway, leading to decreased expression of inflammatory markers .

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C24H21N3O2/c1-29-18-11-9-17(10-12-18)13-15-26-24(28)20-16-23(22-8-4-5-14-25-22)27-21-7-3-2-6-19(20)21/h2-12,14,16H,13,15H2,1H3,(H,26,28)

InChI Key

RNWCUHVZNBCTMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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